molecular formula C17H16N4O4 B2972687 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 1251562-17-0

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No.: B2972687
CAS No.: 1251562-17-0
M. Wt: 340.339
InChI Key: BZVVEYYYRVVTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a synthetic chemical compound featuring a 1,2,4-oxadiazole core, a heterocycle known for its utility in medicinal chemistry and agrochemical research. The structure of this compound integrates a picolinamide moiety and a 4-methoxyphenoxymethyl substituent, which may contribute to its physicochemical properties and biological interactions. Compounds containing the 1,2,4-oxadiazole scaffold are frequently investigated for their potential biological activities. Recent patent literature indicates that novel oxadiazole derivatives are being actively explored for their efficacy in controlling or preventing phytopathogenic fungi, suggesting a potential area of research for this compound in agricultural science . Furthermore, research into various small molecules, including those with picolinamide groups, has demonstrated their use as fungicides, highlighting another potential research pathway . Beyond agrochemical applications, heterocyclic compounds are also fundamental in pharmaceutical research for developing modulators of biological targets such as ion channels . This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-23-12-5-7-13(8-6-12)24-11-15-20-16(25-21-15)10-19-17(22)14-4-2-3-9-18-14/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVVEYYYRVVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a synthetic compound characterized by its complex structure, which includes an oxadiazole ring and various substituents that may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₂₀H₂₁N₃O₅, with a molecular weight of 383.4 g/mol. The compound features a unique arrangement of functional groups that enhance its pharmacological potential.

PropertyValue
Molecular FormulaC₂₀H₂₁N₃O₅
Molecular Weight383.4 g/mol
CAS Number1226451-13-3

Anti-inflammatory Effects

The oxadiazole structure is frequently associated with anti-inflammatory activities. Compounds with similar frameworks have been documented to inhibit inflammatory mediators and pathways. For example, studies have demonstrated that oxadiazole derivatives can reduce the production of pro-inflammatory cytokines, indicating that this compound may also possess similar effects.

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It could potentially bind to receptors that regulate immune responses or cellular signaling pathways.
  • Molecular Interactions : The presence of methoxy and phenoxy groups may facilitate hydrophobic interactions or hydrogen bonding with target biomolecules.

Study on Oxadiazole Derivatives

A study focusing on various oxadiazole derivatives highlighted their antibacterial and antifungal activities. Compounds were tested against pathogens like Escherichia coli and Staphylococcus aureus, showing promising results with minimal inhibitory concentrations (MIC) ranging from 0.004 to 0.06 mg/mL for the most active compounds .

In Vivo Studies

In vivo studies on related compounds have demonstrated significant anti-inflammatory effects in animal models. For example, a derivative with a similar structure was shown to reduce edema in carrageenan-induced paw edema models in rats . While direct studies on this compound are needed, these findings suggest potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Oxadiazole vs. Thiadiazole Derivatives
  • Compound : 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ()
    • Differences : Replaces the oxadiazole oxygen with sulfur (thiadiazole).
    • Impact : Thiadiazoles often exhibit altered electronic properties and metabolic stability. Sulfur’s larger atomic size may enhance hydrophobic interactions but reduce hydrogen-bonding capacity compared to oxadiazoles .
(b) Substituent Variations on the Oxadiazole Ring
  • Compound: N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine hydrochloride () Differences: Substitutes the 4-methoxyphenoxymethyl group with a 4-methylphenyl and replaces picolinamide with ethylamine. Impact:
  • 4-Methylphenyl: Less polar than 4-methoxyphenoxy, reducing solubility but increasing lipophilicity.
  • Ethylamine vs. Picolinamide : Loss of aromatic nitrogen and amide functionality likely diminishes target affinity .

Amide Group Variations

(a) Picolinamide vs. Benzamide Derivatives
  • Compound : N-(4-Chloro-3-methoxyphenyl)picolinamide (VU 0364439, )
    • Differences : Lacks the oxadiazole core but retains the picolinamide group.
    • Impact : The absence of the oxadiazole ring reduces structural rigidity and may lower binding specificity to targets requiring heterocyclic engagement .
(b) Picolinamide vs. Nitrofuran Carboxamide
  • Compound: N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide () Differences: Replaces picolinamide with 5-nitrofuran-2-carboxamide. Impact:
  • Picolinamide : May offer better CNS penetration due to reduced polarity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound (Inferred) N-([3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl)ethanamine HCl VU 0364439 (Picolinamide Derivative)
Molecular Weight ~374 g/mol 253.73 g/mol ~290 g/mol (estimated)
LogP (Lipophilicity) Moderate (estimated) 2.1 (predicted) 1.8 (predicted)
Boiling Point Not reported 344.2°C Not reported
Solubility Low (oxadiazole core) Moderate in polar solvents Low to moderate

Q & A

Basic Question: What are the methodological considerations for synthesizing and characterizing this compound?

Answer:
Synthesis requires multi-step optimization, starting with the formation of the 1,2,4-oxadiazole core via cyclization of nitrile precursors with hydroxylamine derivatives. Characterization should employ spectroscopic techniques:

  • NMR to confirm regioselectivity of the oxadiazole ring and substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC-PDA to assess purity (>95%) and identify byproducts.
    Experimental design should follow statistical methods like fractional factorial designs to minimize trial numbers while optimizing reaction parameters (e.g., temperature, solvent polarity) .

Basic Question: How can researchers determine the compound’s mechanism of action in biological systems?

Answer:
Adopt a hypothesis-driven framework:

Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities with receptors linked to the oxadiazole scaffold’s bioactivity (e.g., kinase inhibitors).

In vitro assays : Measure IC50 values against recombinant enzymes or cellular models, ensuring controls for off-target effects (e.g., ATP-competitive binding assays).

Theoretical validation : Cross-reference results with existing SAR studies of structurally similar 1,2,4-oxadiazoles to refine mechanistic hypotheses .

Advanced Question: What computational strategies are effective for modeling the compound’s reactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation at the oxadiazole-picolinamide junction.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments using tools like GROMACS.
  • AI-driven optimization : Integrate COMSOL Multiphysics with machine learning to predict degradation pathways under varying pH/temperature conditions .

Advanced Question: How can reaction optimization address low yields in the final coupling step?

Answer:
Apply Design of Experiments (DoE) principles:

Screen catalysts (e.g., Pd/C, CuI) and ligands (e.g., BINAP) for cross-coupling efficiency.

Optimize solvent systems (e.g., DMF vs. THF) using response surface methodology (RSM).

Monitor intermediates via in-situ FTIR to identify kinetic bottlenecks.

Validate scalability in batch vs. flow reactors to assess mass transfer limitations .

Advanced Question: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Data triangulation : Combine molecular dynamics simulations, crystallography (if co-crystals are obtainable), and mutagenesis studies to validate binding poses.
  • Error analysis : Quantify uncertainties in DFT calculations (e.g., solvent model approximations) and cross-validate with experimental ΔG values from isothermal titration calorimetry (ITC).
  • Systematic review : Re-examine assay conditions (e.g., buffer ionic strength, redox state) that may artifactually suppress activity .

Advanced Question: What strategies ensure the stability of the 1,2,4-oxadiazole heterocycle during long-term storage?

Answer:

  • Accelerated stability studies : Use Q10 (temperature coefficient) models to predict degradation rates at 25°C/60% RH.
  • Excipient screening : Test antioxidants (e.g., BHT) and desiccants (e.g., silica gel) in lyophilized vs. crystalline forms.
  • Solid-state NMR : Monitor polymorphic transitions that may compromise shelf life .

Advanced Question: How can structural analogs be systematically explored to enhance target selectivity?

Answer:

  • Bioisosteric replacement : Substitute the 4-methoxyphenoxy group with trifluoromethoxy or tert-butylphenoxy moieties to modulate lipophilicity (ClogP calculations).
  • Fragment-based screening : Use SPR (surface plasmon resonance) to identify high-affinity fragments for hybrid scaffold design.
  • 3D-QSAR : Align pharmacophore features of analogs (e.g., from PubChem) to build predictive models for selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.